molecular formula C19H15FN6O3 B2483509 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 1903846-10-5

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B2483509
CAS No.: 1903846-10-5
M. Wt: 394.366
InChI Key: OBMQOCSPZBQEON-UHFFFAOYSA-N
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Description

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound It features a triazine ring fused with a benzene ring, a fluorine substituent, and a quinazolinone moiety

Preparation Methods

Synthetic routes and reaction conditions:

  • Formation of Triazine Ring: The synthesis starts with the construction of the triazine ring, which involves the reaction between a benzene derivative and a nitrogen-containing reagent under controlled conditions.

  • Fluorination: Introduction of the fluorine atom typically requires reagents such as fluorine gas or more manageable fluorinating agents like N-fluorobenzenesulfonimide.

  • Quinazolinone Synthesis: Quinazolinone can be synthesized via condensation of anthranilic acid derivatives with amides or other nitrogen sources.

  • Final Coupling Step: The key final step involves coupling the triazine and quinazolinone fragments through a linker, often using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial production methods:

In an industrial setting, the process would be optimized for large-scale synthesis. This could involve the use of flow chemistry techniques to ensure consistent and efficient production, minimizing the formation of side products and maximizing yield.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: Under oxidative conditions, particularly with strong oxidizing agents, certain substituents can be modified.

  • Reduction: Reduction reactions, especially on the triazine ring, can lead to partially hydrogenated products.

  • Substitution: Electrophilic or nucleophilic substitution on the aromatic rings or the nitrogen atoms.

Common reagents and conditions used:

  • Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

  • Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).

  • Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., NaOH, KCN).

Major products formed from these reactions:

  • Oxidized derivatives.

  • Reduced forms with partially or fully hydrogenated rings.

  • Substituted compounds with various functional groups attached.

Scientific Research Applications

  • Chemistry: As a ligand in coordination chemistry, due to its multiple functional groups.

  • Biology: Can act as a probe for biological assays, especially due to its fluorine atom which can be tracked using certain imaging techniques.

  • Medicine: Potential use as a lead compound in drug design, particularly for targeting specific biological pathways.

  • Industry: Applications in material science, potentially for the development of new polymers or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

Comparing this compound with similar ones can highlight its uniqueness:

  • Triazine derivatives: Compounds like atrazine, commonly used as herbicides, show different biological activities due to structural variations.

  • Quinazolinone analogs: Pharmaceuticals like gefitinib, which targets specific kinases, demonstrate how small modifications can lead to vastly different applications.

Comparison with Similar Compounds

  • Atrazine

  • Gefitinib

  • Fluoroquinolones

Properties

IUPAC Name

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O3/c20-12-5-6-16-14(9-12)19(29)26(24-23-16)8-7-21-17(27)10-25-11-22-15-4-2-1-3-13(15)18(25)28/h1-6,9,11H,7-8,10H2,(H,21,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMQOCSPZBQEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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